molecular formula C7H7Cl2F3N2 B13045879 (R)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl

(R)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl

Cat. No.: B13045879
M. Wt: 247.04 g/mol
InChI Key: BPUBYKKPEXTDFE-NUBCRITNSA-N
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Description

®-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a chloropyridine ring and a trifluoroethylamine group, making it a valuable entity in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloropyridine and trifluoroacetaldehyde.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chloropyridine ring allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions include various substituted pyridines, trifluoroethylamines, and their derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is utilized in the study of enzyme interactions and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool in understanding biochemical pathways.

Medicine

In the medical field, ®-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is investigated for its potential therapeutic properties. It is a candidate for the development of new drugs targeting various diseases, including neurological disorders and cancers.

Industry

Industrially, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism of action of ®-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethylamine group enhances its binding affinity, while the chloropyridine ring provides specificity. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloropyridine-3-boronic acid
  • (2-Chloropyridin-3-yl)methanol
  • 2-Chloropyridine-4-methanol

Uniqueness

Compared to similar compounds, ®-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride stands out due to its trifluoroethylamine group, which imparts unique chemical and biological properties. This makes it a versatile compound with a wide range of applications in research and industry.

Properties

Molecular Formula

C7H7Cl2F3N2

Molecular Weight

247.04 g/mol

IUPAC Name

(1R)-1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C7H6ClF3N2.ClH/c8-6-4(2-1-3-13-6)5(12)7(9,10)11;/h1-3,5H,12H2;1H/t5-;/m1./s1

InChI Key

BPUBYKKPEXTDFE-NUBCRITNSA-N

Isomeric SMILES

C1=CC(=C(N=C1)Cl)[C@H](C(F)(F)F)N.Cl

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(C(F)(F)F)N.Cl

Origin of Product

United States

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